molecular formula C9H16Cl2N2S B2608047 N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride CAS No. 2044796-57-6

N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride

Cat. No.: B2608047
CAS No.: 2044796-57-6
M. Wt: 255.2
InChI Key: OKDUSMUNYVOPEO-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2S and a molecular weight of 255.2 . This compound is known for its unique structure, which includes a pyridine ring substituted with a propyl chain bearing a methylsulfanyl group and an amine group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride typically involves the reaction of 3-aminopyridine with 3-chloropropyl methyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with target proteins, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(methylsulfanyl)propyl]pyridin-2-amine dihydrochloride
  • N-[3-(methylsulfanyl)propyl]pyridin-4-amine dihydrochloride
  • N-[3-(ethylsulfanyl)propyl]pyridin-3-amine dihydrochloride

Uniqueness

N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of both a methylsulfanyl group and an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-(3-methylsulfanylpropyl)pyridin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S.2ClH/c1-12-7-3-6-11-9-4-2-5-10-8-9;;/h2,4-5,8,11H,3,6-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDUSMUNYVOPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCNC1=CN=CC=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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